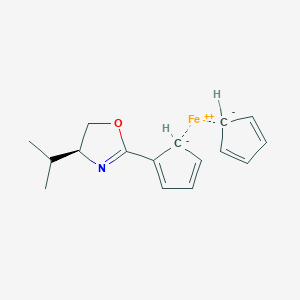![molecular formula C5H4N4O2S B13708712 2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol CAS No. 30161-91-2](/img/structure/B13708712.png)
2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF), followed by alkylation at the sulfur atom with various alkyl halides . Another approach involves the cyclization of aminothiazoles with formamide, formic acid, and dimethyl malonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound on a larger scale. This would involve optimizing reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives .
Applications De Recherche Scientifique
2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer, antibacterial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of topoisomerase I, an enzyme involved in DNA replication . The compound binds to the enzyme-DNA complex, stabilizing it and preventing the replication process, which can lead to the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Similar in structure but lacks the amino and hydroxyl groups.
Pyrimidine: A simpler structure with only the pyrimidine ring.
Thiazole: Contains only the thiazole ring without the fused pyrimidine structure.
Uniqueness
2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol is unique due to the presence of both amino and hydroxyl groups, which contribute to its diverse reactivity and potential biological activities. The combination of thiazole and pyrimidine rings also enhances its stability and makes it a versatile scaffold for drug development .
Propriétés
Numéro CAS |
30161-91-2 |
|---|---|
Formule moléculaire |
C5H4N4O2S |
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
2-amino-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H4N4O2S/c6-4-7-2-1(12-4)3(10)9-5(11)8-2/h(H4,6,7,8,9,10,11) |
Clé InChI |
BCEGWKBJRRLBBC-UHFFFAOYSA-N |
SMILES canonique |
C12=C(NC(=O)NC1=O)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)






![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)


![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)


